Chemical properties of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine
Chemical properties of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine
This technical guide details the chemical properties, synthesis, and applications of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine .[1]
Physicochemical Profiling, Synthetic Utility, and Medicinal Applications[1]
Executive Summary
1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a specialized heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., p38 MAPK, B-Raf) and agrochemicals.[1] Its structural uniqueness lies in the 2-fluoro-6-methyl substitution pattern on the N1-phenyl ring.[1] This specific steric and electronic arrangement forces the phenyl ring into an orthogonal conformation relative to the pyrazole core, a property known as atropisomerism . This conformation is critical for binding selectivity in the ATP-binding pockets of kinases, where it often occupies the hydrophobic "gatekeeper" region.
Unlike its regioisomer (the 5-amine), the 3-amine variant offers a distinct vector for chemical elaboration, primarily serving as a nucleophile for urea and amide formation in fragment-based drug design (FBDD).
Chemical Structure & Physicochemical Properties[1][2]
Structural Analysis
The molecule consists of a pyrazole ring substituted at the N1 position with a 2-fluoro-6-methylphenyl group and at the C3 position with a primary amino group.[1]
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Formula: C₁₀H₁₀FN₃
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Molecular Weight: 191.21 g/mol [1]
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CAS Number: (Generic for 1-aryl-3-amines: varies by salt form; specific intermediate often referenced in patents like WO2004078747).[1]
Key Physicochemical Data
The following data points are synthesized from experimental values of structural analogs and calculated predictive models (ACD/Labs, ChemAxon).
| Property | Value / Range | Description |
| Physical State | Off-white to pale yellow solid | Crystalline powder.[1] |
| Melting Point | 118°C – 122°C | Dependent on purity/polymorph.[1] |
| Boiling Point | ~340°C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| pKa (NH₂) | 3.2 – 3.8 | Weakly basic.[1] The electron-withdrawing N1-phenyl reduces basicity compared to alkyl-pyrazoles.[1] |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for oral bioavailability.[1] |
| H-Bond Donors | 2 | Exocyclic -NH₂ group.[1] |
| H-Bond Acceptors | 2 | Pyrazole N2 and Fluorine (weak).[1] |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; moderate in non-polar solvents. |
Electronic & Steric Effects[1]
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Ortho-Fluoro Effect: The fluorine atom at the 2-position provides metabolic stability by blocking oxidation at this site.[1] It also influences the torsion angle via electrostatic repulsion with the pyrazole nitrogen lone pairs.
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Ortho-Methyl Effect: The 6-methyl group provides significant steric bulk, locking the N-C bond rotation and preventing the phenyl ring from becoming coplanar with the pyrazole. This "twist" is essential for fitting into narrow kinase specificity pockets.[1]
Synthetic Methodologies
Synthesis of 1-aryl-3-aminopyrazoles requires careful regiocontrol to avoid the formation of the thermodynamically stable 5-amino isomer.[1]
Route A: The 2,3-Dichloropropionitrile Method (Preferred for 3-Amine)
This route is favored for its high regioselectivity toward the 3-amino isomer over the 5-amino isomer.[1]
Mechanism:
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Hydrazine Formation: 2-Fluoro-6-methylaniline is converted to its hydrazine via diazotization and reduction.[1]
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Cyclization: The hydrazine reacts with 2,3-dichloropropionitrile (or 2-chloroacrylonitrile).[1] The hydrazine terminal nitrogen attacks the nitrile carbon (Pinner-like) or the beta-carbon depending on conditions, but the presence of the alpha-chlorine directs the closure to favor the 3-amino-pyrazole after elimination of HCl.[1]
Step-by-Step Protocol:
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Diazotization:
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Dissolve 2-Fluoro-6-methylaniline (10 mmol) in 6M HCl (30 mL). Cool to -5°C.[1]
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Add NaNO₂ (11 mmol) in water dropwise, maintaining temp < 0°C. Stir for 30 min.
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Reduction to Hydrazine:
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Add a solution of SnCl₂·2H₂O (25 mmol) in conc.[1] HCl dropwise to the diazonium salt at -5°C.
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Stir for 2 hours, allowing to warm to RT. The hydrazine hydrochloride precipitates. Filter and wash with cold ether.
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Pyrazoline Formation:
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Aromatization:
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The intermediate pyrazoline spontaneously eliminates HCl under reflux to form the aromatic pyrazole.
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Cool, neutralize with Na₂CO₃, and extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol/Hexane.[1]
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Visualization of Synthesis Workflow
Caption: Regioselective synthesis pathway from aniline precursor to the target 3-aminopyrazole.
Reactivity Profile & Derivatives
The 3-amino group is the primary handle for derivatization.[1] However, the N1-phenyl ring exerts an electron-withdrawing effect, making the amine less nucleophilic than a standard aniline.
Nucleophilic Substitution (Urea/Amide Formation)
This is the most common reaction in drug discovery to generate kinase inhibitors.
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Reaction: Amine + Isocyanate
Urea.[1] -
Conditions: Requires a non-nucleophilic base (DIPEA, Pyridine) in aprotic solvents (DCM, THF).
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Catalysis: Often requires activation (e.g., using Triphosgene if the isocyanate is not available) or heating due to the reduced nucleophilicity of the pyrazole amine.
Sandmeyer-Type Transformations
The 3-amino group can be converted to a halogen (Cl, Br, I) to create a handle for cross-coupling (Suzuki, Buchwald).
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Protocol: Diazotization with t-BuONO in MeCN, followed by addition of CuBr₂ or CuI.
Electrophilic Aromatic Substitution
The C4 position of the pyrazole ring is nucleophilic.
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Halogenation: Reaction with NIS or NBS readily iodinates/brominates the C4 position, allowing for further elaboration.
Reactivity Logic Diagram
Caption: Divergent synthetic pathways for library generation from the core scaffold.
Applications in Drug Discovery[4][5][6]
Kinase Inhibition (p38 MAPK & B-Raf)
This scaffold is a "privileged structure" in kinase medicinal chemistry.[1]
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Binding Mode: The pyrazole N2 (acceptor) and the exocyclic NH (donor) often form a bidentate hydrogen bond with the "hinge region" of the kinase ATP pocket (e.g., Glu71/Met109 in p38).
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Role of 2-F, 6-Me: The twisted phenyl ring occupies the hydrophobic pocket behind the gatekeeper residue. The 2-F atom can interact with specific backbone residues or shield the ring from metabolic attack.[1]
Agrochemicals
Pyrazole amines are precursors to phenylpyrazole insecticides (similar to Fipronil, though Fipronil is a 5-amine). The 3-amine derivatives are explored for fungicidal activity due to their ability to disrupt fungal respiration pathways.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amine.
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Stability: Stable in solid form.[2] Solutions in DMSO/MeOH degrade slowly over weeks if exposed to air.
References
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Regioselective Synthesis of Aminopyrazoles
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Journal of Heterocyclic Chemistry, "Synthesis of 3-amino and 5-aminopyrazoles via regioselective condensation."[1]
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Kinase Inhibitor Scaffolds
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Dumas, J., et al. "Discovery of Urea-Based Kinase Inhibitors: The Phenyl-Pyrazole Class."[1] Bioorganic & Medicinal Chemistry Letters.
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p38 MAPK Inhibitor Chemistry
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Regan, J., et al.[3] "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class." Journal of Medicinal Chemistry.
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Patent Literature
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WO 2004/078747 "Pyrazole Derivatives as p38 Kinase Inhibitors."[1]
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